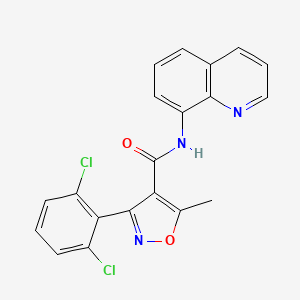

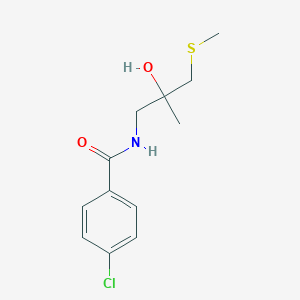

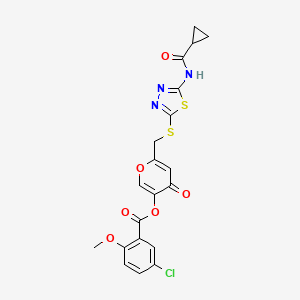

6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This method suggests that the synthesis of 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine could potentially involve similar starting materials and a process of condensation with an appropriate morpholine-containing aldehyde.

Molecular Structure Analysis

The molecular structure of the related compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been characterized by X-ray crystallographic analysis, revealing that it crystallizes in the monoclinic space group P21/c . The structure is stabilized by intramolecular hydrogen bonds. This information suggests that 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine may also exhibit a stable crystalline form, possibly with similar intramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. However, the Schiff base compounds mentioned are likely to undergo reactions typical of their functional groups, such as nucleophilic addition or condensation reactions .

Physical and Chemical Properties Analysis

The related compounds exhibit intramolecular hydrogen bonding, which can influence their physical properties, such as solubility and melting points . Additionally, the presence of a tert-butyl group can affect the compound's hydrophobicity and steric hindrance, potentially impacting its reactivity and interaction with biological targets. The planarized structure of a similar compound, NTC6, facilitates intramolecular charge transfer and dual fluorescence, which could be relevant for the photophysical properties of 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine .

Scientific Research Applications

Tert-Butyl Groups in Chemical Synthesis

Tert-butyl groups are widely used in chemical synthesis for the protection of functional groups. They play a crucial role in the synthesis of complex molecules by protecting reactive sites during chemical reactions. The review by Pellissier (2011) highlights the importance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, where tert-butyl groups may be involved as protecting groups or part of the reactants to improve selectivity and yield Pellissier, 2011.

Morpholine Derivatives in Pharmacology

Morpholine derivatives are significant in pharmacological research due to their versatile pharmacophoric properties. Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, emphasizing their importance in developing novel therapeutic agents. Morpholine rings are present in various organic compounds developed for diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties Asif & Imran, 2019.

properties

IUPAC Name |

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-17(2,3)11-4-5-12-13(10-11)22-15(18)14(12)16(20)19-6-8-21-9-7-19/h11H,4-10,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLDWDHDHOKDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

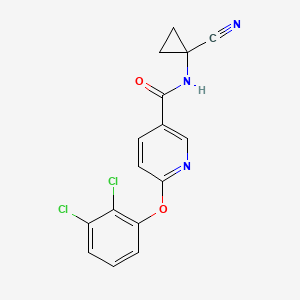

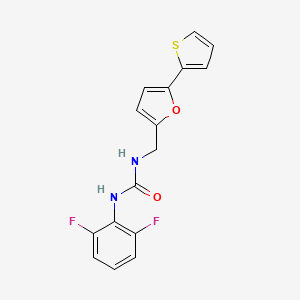

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

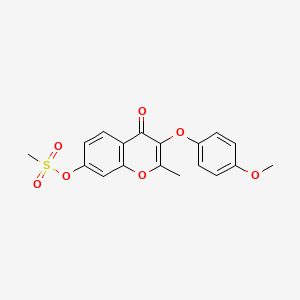

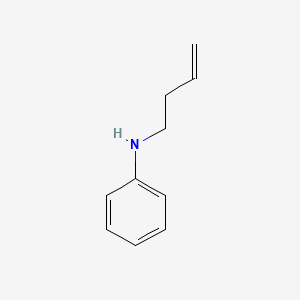

![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)

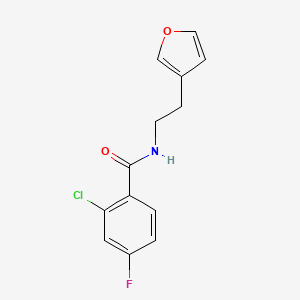

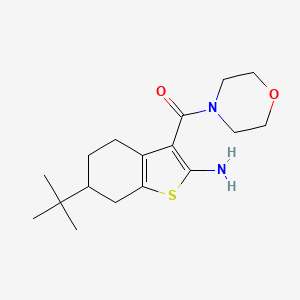

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)